2-Fluoro-4-methoxy-DL-phenylalanine

Description

Structure

3D Structure

Properties

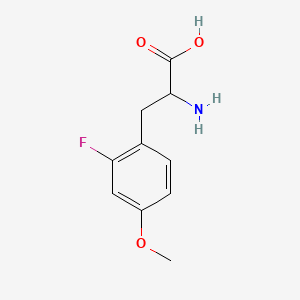

IUPAC Name |

2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-4-methoxy-DL-phenylalanine (CAS 54788-29-3)

Executive Summary

2-Fluoro-4-methoxy-DL-phenylalanine (CAS 54788-29-3) is a highly specialized non-canonical amino acid (ncAA) that serves as a critical building block in modern chemical biology and radiopharmaceutical development. By integrating a strongly electronegative fluorine atom and an electron-donating methoxy group onto the phenylalanine scaffold, this compound provides unique stereoelectronic properties. This technical guide elucidates its physicochemical profile, mechanistic utility, and provides field-proven, self-validating synthetic protocols for its integration into advanced research workflows.

Physicochemical Properties & Molecular Identity

To effectively utilize this ncAA in solid-phase peptide synthesis (SPPS) or enzymatic assays, one must account for its structural parameters. The ortho-fluoro substitution introduces a strong local dipole while minimizing steric bulk (van der Waals radius of F is 1.47 Å vs. H 1.20 Å), whereas the para-methoxy group acts as a stable, orthogonal masking agent for the phenolic hydroxyl of tyrosine[1].

| Property | Value | Reference |

| Chemical Name | 2-Fluoro-4-methoxy-DL-phenylalanine | |

| CAS Number | 54788-29-3 | |

| Molecular Formula | C10H12FNO3 | [1] |

| Molecular Weight | 213.21 g/mol | |

| InChI Key | WPRRDCRYBYGCQS-UHFFFAOYSA-N | |

| Physical State | Solid (White to off-white powder) | |

| Storage Conditions | Ambient Temperature |

Mechanistic Role in Chemical Biology

Orthogonal Peptide Engineering

In peptide therapeutics, proteolytic degradation is a primary hurdle. Incorporating 2-Fluoro-4-methoxy-DL-phenylalanine enhances the metabolic stability of the peptide backbone. The methoxy group can be selectively cleaved post-synthesis to reveal a tyrosine analog, allowing for highly controlled, site-specific modifications without interfering with standard Fmoc/tBu SPPS chemistries.

Enzymatic Probing & Radiochemistry

This compound is a potent mechanistic probe for studying hydroxylase enzymes, such as Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH). The strongly electronegative fluorine atom alters the pKa of the aromatic system and creates an electrostatic environment that can either trap enzymatic intermediates or competitively inhibit active sites. Furthermore, it serves as a foundational precursor for synthesizing

Experimental Workflows: Synthesis & Validation

As an application scientist, I emphasize that every synthetic protocol must be a self-validating system. The following workflow details the de novo synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine via the acetamidomalonate pathway, ensuring rigorous quality control at every intermediate stage[RSC, Supporting Information][3].

Protocol 1: Synthesis via Malonic Ester Alkylation

Causality & Rationale:

Diethyl acetamidomalonate is utilized as the nucleophile because its highly acidic

Step-by-Step Methodology:

-

Enolate Formation & Alkylation: Suspend diethyl acetamidomalonate (1.1 eq) in anhydrous ethanol and treat with sodium ethoxide (1.1 eq) at 0 °C. Slowly add 1-(chloromethyl)-2-fluoro-4-methoxybenzene (1.0 eq). Reflux the mixture for 4 hours.

-

Isolation of Intermediate: Concentrate the reaction, extract with ethyl acetate (3 × 10 mL), wash with saturated brine, and dry over sodium sulfate. Recrystallize from ethyl acetate and hexane.

-

Self-Validation (QC): The resulting diethyl 2-acetamido-2-(2-fluoro-4-methoxybenzyl)malonate must present as a white solid with a melting point of 117.3–119.4 °C [3].

-

-

Partial Hydrolysis & Decarboxylation: Suspend the intermediate (2.0 g) in 2.5 M aqueous NaOH (10.0 mL) and reflux for 6 hours. Subsequently, add 5.0 M aqueous HCl (10.0 mL) and reflux for an additional 2 hours. Cool to 4 °C overnight to precipitate the N-acetyl derivative.

-

Self-Validation (QC): The isolated 2-acetamido-3-(2-fluoro-4-methoxyphenyl)propanoic acid must yield colorless crystals with a melting point of 168.2–171.3 °C [3].

-

-

Full Deprotection to Free Amino Acid: To obtain the final product, subject the N-acetyl derivative to prolonged reflux (12–24 h) in 6 M HCl. Adjust the pH to the isoelectric point (approx. pH 5.5) using dilute NaOH to precipitate 2-Fluoro-4-methoxy-DL-phenylalanine[2].

-

Self-Validation (QC): Confirm structure via

H NMR (D

-

Visualizations of Workflows & Mechanisms

Below are the logical architectures defining the synthesis and application of this compound.

Synthetic workflow of 2-Fluoro-4-methoxy-DL-phenylalanine and its conversion.

Applications of 2-Fluoro-4-methoxy-DL-phenylalanine in peptide synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737696, 2-Fluoro-4-methoxy-DL-phenylalanine. Retrieved from[Link]

-

Bennett, E. L., & Niemann, C. (1950). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 72(4), 1806-1807. URL:[Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis and biological evaluation of fluorinated amino acids. Retrieved from [Link]

Sources

The Chemical Architecture and Applications of 2-Fluoro-4-methoxy-DL-phenylalanine: A Technical Whitepaper

Executive Summary

The rational design of non-canonical amino acids is a cornerstone of modern peptide engineering and radiopharmaceutical development. 2-Fluoro-4-methoxy-DL-phenylalanine (CAS: 54788-29-3) represents a highly specialized structural motif that merges the steric properties of tyrosine with the metabolic resilience provided by halogenation. This technical guide explores the physicochemical causality behind its molecular architecture, details its classical synthesis pathways, and outlines its critical applications in positron emission tomography (PET) imaging and targeted drug delivery.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical descriptions, providing actionable, self-validating protocols that ensure rigorous experimental reproducibility in your laboratory workflows.

Molecular Architecture and Physicochemical Properties

The structural modifications on the phenylalanine scaffold—specifically the addition of an ortho-fluorine and a para-methoxy group—are not arbitrary; they are engineered to manipulate the molecule's electronic distribution and biological interactions[1].

-

The "Fluorine Effect" (C2 Position): Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å). Substituting hydrogen with fluorine at the ortho position prevents CYP450-mediated ortho-hydroxylation, significantly increasing the molecule's metabolic half-life. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, modulating its ionization state at physiological pH[1].

-

The Methoxy Group (C4 Position): The methoxy group acts as an electron-donating moiety via resonance, counterbalancing the inductive pull of the fluorine. It mimics the para-hydroxyl group of tyrosine, allowing the molecule to fit into similar enzymatic pockets or transporter binding sites, but its methylation prevents rapid phase II metabolism (such as glucuronidation), ensuring prolonged systemic circulation.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 54788-29-3 | Unique identifier for the DL-racemic mixture. |

| Chemical Formula | C10H12FNO3 | Core scaffold for non-canonical peptide synthesis[2]. |

| Molecular Weight | 213.21 g/mol | Optimal low-molecular-weight profile for LAT1 transporter-mediated cellular influx. |

| UV Absorption | λmax 222 nm (ε=11000)λmax 271 nm (ε=1730) | Validates the profound electronic influence of the F and OCH3 groups on the benzenoid ring, causing specific bathochromic shifts compared to standard tyrosine[3]. |

Classical Synthesis Pathway

The foundational synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine was established by3[3]. The protocol relies on a modified Gabriel-malonic ester synthesis. The causality behind this multi-step route is to build the amino acid backbone securely while protecting the reactive functional groups until the final decarboxylation.

Step-by-Step Methodology

-

Oxidation: 2-fluoro-4-methoxytoluene is oxidized to 2-fluoro-4-methoxybenzoic acid (Yield: ~97%). Causality: This establishes the carboxylic acid required for subsequent activation.

-

Chlorination: The acid is treated with thionyl chloride (

) to form 2-fluoro-4-methoxybenzoyl chloride. Causality: The acid chloride is highly electrophilic, facilitating the next reduction step. -

Reduction & Substitution: The acid chloride is reduced and converted to 2-fluoro-4-methoxybenzyl chloride (Yield: ~85%).

-

Alkylation: The benzyl chloride is reacted with diethyl acetamidomalonate in the presence of a strong base. Causality: The base deprotonates the malonate, creating a strong nucleophile that attacks the benzylic carbon, successfully forming the critical C-C bond that links the aromatic ring to the amino acid precursor.

-

Hydrolysis & Decarboxylation: The resulting intermediate is subjected to refluxing hydrochloric acid. Causality: The harsh acidic conditions simultaneously remove the acetyl protecting group, hydrolyze the ethyl esters, and drive the decarboxylation of the malonic acid derivative, yielding the final racemic amino acid (Overall yield: ~5.0%)[3].

Caption: Step-by-step synthetic workflow of 2-Fluoro-4-methoxy-DL-phenylalanine.

Applications in Drug Development and PET Imaging

The primary modern application of fluorinated phenylalanines lies in 4[4].

Tumor cells exhibit significantly upregulated protein biosynthesis to sustain rapid proliferation. To meet this demand, they overexpress the L-type amino acid transporter 1 (LAT1) . 2-Fluoro-4-methoxy-DL-phenylalanine (and its

Caption: LAT1-mediated cellular uptake and intracellular trapping mechanism.

Experimental Protocol: In Vitro LAT1 Uptake Assay (Self-Validating System)

To utilize 2-Fluoro-4-methoxy-DL-phenylalanine in drug development, researchers must quantify its cellular uptake. The following protocol is designed as a self-validating system : it inherently proves that the observed uptake is exclusively mediated by the LAT1 transporter, eliminating false positives from other transport mechanisms.

Step-by-Step Methodology

-

Cell Preparation: Seed MCF-7 or PC-3 cells (known LAT1 overexpressors) in 24-well plates at

cells/well. Incubate for 24h at 37°C, 5%-

Causality: Ensures cells are in the exponential growth phase, firmly adhered, and expressing baseline transporter levels.

-

-

Buffer Equilibration (Validation Step 1): Wash cells twice with

-free Hank's Balanced Salt Solution (HBSS), replacing sodium chloride with choline chloride.-

Causality: LAT1 is a sodium-independent transporter. By removing extracellular sodium, we completely disable

-dependent amino acid transporters (e.g., ATB0,+). If uptake occurs in this buffer, it is validated as

-

-

Inhibitor Control (Validation Step 2): Pre-incubate a negative control group with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) for 10 minutes.

-

Causality: BCH is a highly specific, competitive inhibitor of LAT1. If the uptake of 2-Fluoro-4-methoxy-DL-phenylalanine is significantly abolished in this group compared to the experimental group, the mechanism is definitively validated as LAT1-mediated.

-

-

Compound Incubation: Add the target compound (10 µM) to the experimental wells and incubate for exactly 15 minutes at 37°C.

-

Termination and Lysis: Rapidly aspirate the buffer and wash three times with ice-cold PBS. Lyse the cells using 0.1 M NaOH.

-

Causality: Ice-cold PBS instantly halts all transporter dynamics, preventing the efflux of the compound back into the extracellular space. NaOH efficiently solubilizes both the lipid bilayer and intracellular proteins.

-

-

Quantification: Analyze the lysate via LC-MS/MS to determine the intracellular concentration of the compound, and normalize the data against total protein content using a standard BCA assay.

Conclusion

2-Fluoro-4-methoxy-DL-phenylalanine is a masterclass in rational chemical design. By strategically positioning a fluorine atom to block metabolic degradation and a methoxy group to mimic natural steric profiles, chemists have created a molecule that perfectly exploits the LAT1 transporter. Whether used as a scaffold for novel peptide therapeutics or as a precursor for highly sensitive PET imaging agents, its unique physicochemical properties make it an indispensable tool in modern pharmaceutical development.

References

- Source: Journal of the American Chemical Society (ACS Publications)

- Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL

- Title: Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging Source: NIH / PubMed Central URL

- Title: 2-Fluoro-4-methoxy-DL-phenylalanine Product Specifications Source: Sigma-Aldrich URL

- Source: National Institutes of Health (PubChem)

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. 2-Fluoro-4-methoxy-DL-phenylalanine | C10H12FNO3 | CID 46737696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

non-canonical amino acid 2-Fluoro-4-methoxy-DL-phenylalanine

Topic: Non-Canonical Amino Acid 2-Fluoro-4-methoxy-DL-phenylalanine Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Dual-Utility Probe for 19F-NMR Structural Biology and Medicinal Chemistry

Executive Summary

The non-canonical amino acid 2-Fluoro-4-methoxy-DL-phenylalanine (2F-4OMe-Phe) represents a high-value molecular tool that bridges the gap between structural biology and medicinal chemistry. As a phenylalanine/tyrosine hybrid analog, it offers a unique electronic profile characterized by the inductive electron-withdrawing effect of the ortho-fluorine and the resonance electron-donating capability of the para-methoxy group. This whitepaper details its application as a sensitive 19F-NMR probe for monitoring protein conformational dynamics and as a metabolically stable bioisostere in drug design, providing necessary protocols for its chiral resolution and incorporation.

Chemical & Physical Profile

Structural Identity

-

IUPAC Name: 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid

-

CAS Number: 54788-29-3 (DL-mixture)

-

Molecular Formula: C₁₀H₁₂FNO₃

-

Molecular Weight: 213.21 g/mol

Electronic & Steric Properties

The utility of 2F-4OMe-Phe lies in its specific substitution pattern on the aromatic ring:

| Feature | Property | Mechanistic Impact |

| 2-Fluoro (ortho) | Inductive Withdrawal (-I) | Deactivates the ring towards oxidation; induces a dipole moment useful for probing local electrostatic environments in NMR. Sterically small (Van der Waals radius ~1.47 Å vs 1.20 Å for H), minimizing steric clashes in the protein core. |

| 4-Methoxy (para) | Resonance Donation (+R) | Mimics the electron density of Tyrosine's hydroxyl group but acts as a hydrogen bond acceptor only (capped donor). Increases lipophilicity compared to Tyrosine. |

| Combined Effect | "Push-Pull" System | The 4-OMe donation is tempered by 2-F withdrawal, creating a distinct electronic signature that modulates |

Synthesis & Production Strategies

Since the commercially available form is often the racemic DL-mixture , obtaining the enantiomerically pure L-isomer is critical for solid-phase peptide synthesis (SPPS) or ribosomal incorporation.

Chemical Synthesis (Erlenmeyer-Plöchl Azlactone)

The standard route for synthesizing the racemic backbone involves the condensation of 2-fluoro-4-methoxybenzaldehyde with N-acetylglycine.

-

Condensation: Aldehyde + N-acetylglycine

Azlactone intermediate. -

Hydrolysis/Reduction: Ring opening followed by reduction (typically HI/P or catalytic hydrogenation) yields the DL-amino acid.

Enzymatic Resolution (The "Gold Standard" for Purity)

To isolate the L-isomer required for biological applications, a kinetic resolution using Acylase I (from Aspergillus melleus or Porcine Kidney) is the most robust method.

Workflow Visualization

Figure 1: Kinetic resolution workflow to isolate the bioactive L-enantiomer.

Applications in Research & Development

19F-NMR Structural Probe

The 2-Fluoro substituent serves as an exquisitely sensitive NMR reporter. Unlike protons, 19F has no background signal in biological systems.

-

Sensitivity: The 2-F position is sensitive to the

(psi) backbone dihedral angle due to its proximity to the peptide bond, making it an excellent probe for backbone conformational changes . -

Chemical Shift Anisotropy (CSA): The fluorine signal will shift significantly (up to 5-10 ppm) upon transitioning from a solvent-exposed state to a buried hydrophobic core, allowing for real-time monitoring of protein folding or ligand binding .

-

Advantage over 4-F-Phe: The 4-position is often involved in key interactions (like cation-

or H-bonding in Tyr). Using 2-F leaves the 4-position (methoxy) available to mimic native interactions, minimizing structural perturbation.

Medicinal Chemistry: Metabolic Blocking

In drug design, the 4-methoxy group acts as a metabolic blocker.

-

Mechanism: Native Phenylalanine is rapidly hydroxylated at the 4-position by Phenylalanine Hydroxylase (PAH) or CYP450s to form Tyrosine.

-

Bioisosterism: 2F-4OMe-Phe prevents this hydroxylation. While O-demethylation can occur, the steric bulk of the methoxy group and the electronic deactivation from the 2-fluoro group often retard this metabolic clearance pathway, extending the half-life of peptide-based drugs.

Experimental Protocols

Protocol A: Enzymatic Resolution of N-Acetyl-DL-2F-4OMe-Phe

To produce L-2-Fluoro-4-methoxy-phenylalanine for SPPS.

Reagents:

-

N-Acetyl-DL-2-fluoro-4-methoxy-phenylalanine (Substrate)

-

Acylase I (Grade I, from Aspergillus melleus)

-

0.1 M LiOH or NaOH

-

6 M HCl

Procedure:

-

Dissolution: Dissolve 10 mmol of the N-Acetyl-DL-substrate in 30 mL of water. Adjust pH to 7.5 using 0.1 M LiOH.

-

Enzyme Addition: Add 15-20 mg of Acylase I. Incubate at 37°C with gentle shaking for 24–48 hours.

-

Monitoring: Monitor the reaction by TLC (n-BuOH:AcOH:H2O 4:1:1) or HPLC until 50% conversion is reached (hydrolysis of the L-isomer).

-

Separation:

-

Acidify the mixture to pH 5.0 with dilute HCl.

-

Add activated charcoal, heat to 60°C for 10 min, and filter (removes enzyme/impurities).

-

Acidify further to pH 1.5.

-

Extract: Extract the unreacted N-Acetyl-D-isomer with Ethyl Acetate (3 x 50 mL). Save organic layer for recycling if needed.

-

-

Isolation: The aqueous layer contains the L-amino acid (as hydrochloride salt). Lyophilize or pass through a cation-exchange resin (Dowex 50W) to isolate the free zwitterion.

Protocol B: Fmoc-Protection for SPPS

Once the L-isomer is isolated, it must be protected for peptide synthesis.

Reagents:

-

L-2F-4OMe-Phe[1]

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

-

NaHCO₃, Dioxane/Water (1:1)

Procedure:

-

Dissolve L-isomer (5 mmol) in 10 mL NaHCO₃ (10% aq).

-

Add Fmoc-OSu (5.5 mmol) dissolved in 10 mL Dioxane.

-

Stir at Room Temperature for 18 hours.

-

Dilute with water, extract with ether (to remove excess Fmoc-OSu).

-

Acidify aqueous phase to pH 2 with HCl. The Fmoc-L-2F-4OMe-Phe will precipitate.

-

Filter, wash with cold water, and dry in vacuo.

-

QC: Verify purity via HPLC (>98%) and check for racemization via chiral chromatography before use in SPPS.

Decision Matrix: When to use 2F-4OMe-Phe?

Figure 2: Selection logic for fluorinated phenylalanine analogs.

References

-

Synthesis and Properties of Fluorinated Tyrosine/Phenylalanine

-

19F NMR in Protein Studies

-

Medicinal Chemistry of Fluorine

- Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition.

- Source: Science (2007).

-

URL:[Link]

-

Enzymatic Resolution Protocols

- Title: Production of chiral amino acid deriv

- Source: Biotechnology Advances.

-

URL:[Link]

Sources

- 1. Chemoenzymatic One‐Pot Synthesis of Enantiopure L‐Arylalanines from Arylaldehydes | Scilit [scilit.com]

- 2. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Engineering the Aromatic Core: A Technical Guide to Fluorinated Phenylalanine Derivatives in Protein Design

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) has transitioned from a niche biochemical curiosity to a foundational pillar of modern biologic drug development. Among these, fluorinated phenylalanine (Phe) derivatives represent a uniquely powerful class of building blocks. By strategically replacing hydrogen atoms with fluorine on the benzyl side chain, protein engineers can precisely tune local hydrophobicity, modulate electrostatic interactions (such as cation-

This whitepaper provides an in-depth mechanistic analysis of fluorinated Phe derivatives, detailing the causality behind their physicochemical behavior, and outlines a field-proven, self-validating protocol for their site-specific incorporation using Genetic Code Expansion (GCE).

The Physicochemical Rationale: Causality in Fluorination

To effectively engineer proteins with fluorinated aromatics, one must first understand the fundamental biophysics of the carbon-fluorine (C–F) bond. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This near-isosteric substitution allows fluorinated Phe derivatives to fit into native protein folds with minimal steric disruption, while drastically altering the electronic landscape[3].

The "Fluoro-Stabilization" Paradox

A common misconception in peptide engineering is that any fluorination increases proteolytic stability. As a Senior Application Scientist, I must emphasize that causality here is highly context-dependent:

-

Mono-fluorination (e.g., p-fluorophenylalanine): Incorporating p-fluorophenylalanine often increases susceptibility to protease digestion. Because it is nearly isosteric to natural Phe, it still binds efficiently within protease active sites that evolved to accommodate Phe. The highly polarized C–F bond can actually optimize adventitious dipolar interactions within the hydrophobic binding pocket, lowering the transition state energy for cleavage[1][4].

-

Poly-fluorination (e.g., pentafluorophenylalanine): Conversely, highly fluorinated analogs like pentafluorophenylalanine drastically increase hydrophobicity. The strong electron-withdrawing effect of multiple fluorine atoms strips the aromatic ring of its ability to participate in standard hydrogen bonding with water. This drives the residue deep into the hydrophobic core or strengthens protein-protein interfaces via the "fluoro-stabilization effect," effectively shielding the peptide backbone from proteolytic attack[3][5].

Quantitative Comparison of Phenylalanine Derivatives

To guide rational design, the following table summarizes the physicochemical shifts induced by progressive fluorination:

| Amino Acid Derivative | Abbreviation | Aromatic | Relative Hydrophobicity | Primary Engineering Application |

| L-Phenylalanine | Phe | High (Electron-rich) | Baseline | Native folding, strong cation- |

| 4-Fluoro-L-phenylalanine | p-FPhe | Moderate | Slightly Increased | |

| 2,3,4-Trifluoro-L-phenylalanine | F3Phe | Low | Moderately Increased | Modulating drug-target interactions, structural studies[6]. |

| Pentafluoro-L-phenylalanine | F5Phe | Highly Deficient | Highly Increased | Core stabilization, abolishing cation- |

Mechanistic Engineering: Modulating Cation- Interactions

One of the most elegant applications of fluorinated Phe derivatives is the systematic deconstruction of cation-

By utilizing serial fluorination, engineers can progressively drain the electron density from the aromatic ring. Because the steric profile remains relatively constant, any observed loss in binding affinity or channel function can be directly attributed to the electrostatic weakening of the cation-

Caption: Logical progression of cation-

Site-Specific Incorporation via Genetic Code Expansion (GCE)

Historically, fluorinated amino acids were incorporated globally using auxotrophic E. coli strains, which led to toxicity, insolubility, and heterogeneous protein populations[1][9]. Modern protein engineering relies on Genetic Code Expansion (GCE) to achieve site-specific incorporation.

This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. Recent breakthroughs have identified a family of pyrrolysine-based synthetases (e.g., the "PheX" variants from Methanosarcina barkeri/mazei) that are highly permissive and can be engineered to specifically charge fluorinated Phe derivatives in response to the amber stop codon (UAG) in both bacterial and mammalian cells[7][10].

Caption: The Genetic Code Expansion (GCE) workflow for site-specific incorporation of fluorinated ncAAs.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for expressing a fluorinated protein in mammalian cells (HEK293T) is designed as a self-validating system . It incorporates a fluorescent reporter to verify amber suppression efficiency before committing resources to downstream purification and

Phase 1: Preparation and Transfection

-

Plasmid Design: Construct two plasmids.

-

Plasmid A: Contains the engineered PheX-RS (e.g., PheX-D6) and the orthogonal tRNA

cassette[7]. -

Plasmid B (Reporter/Target): Contains a dual-cassette with a sfGFP reporter featuring a UAG mutation at a permissive site (e.g., sfGFP-150TAG), fused or co-expressed with your target protein (e.g., an ion channel or protease) harboring the desired UAG mutation.

-

-

Cell Culture: Seed HEK293T cells in standard DMEM supplemented with 10% FBS. Grow to 70-80% confluency.

-

ncAA Preparation: Dissolve the fluorinated Phe derivative (e.g., F5Phe) in 0.1 M NaOH or DMSO to create a 100 mM stock. Critical Step: Adjust the pH of the stock to ~7.4 before adding to the media to prevent localized cytotoxicity.

-

Transfection & Induction: Replace media with fresh DMEM containing 1-2 mM of the fluorinated Phe derivative. Co-transfect Plasmids A and B using a standard lipofection reagent (e.g., PEI or Lipofectamine).

Phase 2: Self-Validation via Fluorescence

-

Suppression Verification (24-48h post-transfection): Measure sfGFP fluorescence (Ex: 488 nm, Em: 510 nm) in the live cells.

-

Positive Control: Cells transfected with wild-type sfGFP.

-

Negative Control: Cells transfected with the UAG-plasmids but grown in media lacking the fluorinated ncAA. (Fluorescence here indicates background misincorporation of natural amino acids).

-

Experimental: Cells with UAG-plasmids + fluorinated ncAA.

-

Causality Check: High fluorescence in the experimental group combined with near-zero fluorescence in the negative control validates that the orthogonal system is highly specific to the fluorinated derivative.

-

Phase 3: Purification and F NMR Validation

-

Harvest and Lysis: Lyse cells using a mild non-ionic detergent buffer (e.g., 1% DDM for membrane proteins or RIPA for soluble proteins) supplemented with protease inhibitors.

-

Affinity Purification: Purify the target protein via a C-terminal affinity tag (e.g., His

or FLAG). The C-terminal tag ensures that only full-length, amber-suppressed proteins are isolated. -

F NMR Spectroscopy: Buffer exchange the purified protein into an NMR-compatible buffer (e.g., 50 mM Phosphate, 10% D

Conclusion

Fluorinated phenylalanine derivatives offer unparalleled precision in protein engineering. By moving beyond the blunt instrument of global auxotrophic replacement and utilizing highly evolved orthogonal translation systems, scientists can now probe electrostatic interactions at the atomic level, design hyper-stable therapeutic peptides, and conduct background-free NMR structural analyses in complex environments. Success in this field relies not just on executing protocols, but on a deep mechanistic understanding of how the unique physicochemical properties of the carbon-fluorine bond dictate macromolecular behavior.

References

1.1 - MDPI 2. 5 - PMC 3. 3 - Taylor & Francis 4. 7 - Biophysics Colab 5.4 - ResearchGate 6.8 - ACS Publications 7.6 - CymitQuimica 8.2 - ACS Publications 9. 9 - PubMed

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 873429-58-4: 2,3,4-Trifluoro-L-phenylalanine [cymitquimica.com]

- 7. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative physiological effects of incorporated amino acid analogs in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to 2-Fluoro-4-methoxy Substituted Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has emerged as a transformative tool in chemical biology and drug discovery. These synthetic building blocks offer the ability to introduce novel chemical functionalities, probe biological processes with exquisite precision, and enhance the therapeutic properties of biologics. This technical guide provides an in-depth exploration of the electronic properties of a particularly intriguing ncAA: 2-fluoro-4-methoxy substituted phenylalanine. By dissecting the interplay of its electron-withdrawing fluorine and electron-donating methoxy substituents, we illuminate how this unique substitution pattern modulates the aromatic ring's electronics, thereby influencing its behavior and potential applications in peptide and protein science. This document serves as a comprehensive resource for researchers seeking to leverage the distinct characteristics of this modified amino acid in their scientific endeavors.

Introduction: The Power of Non-Canonical Amino Acids

The 20 canonical amino acids, dictated by the genetic code, form the fundamental building blocks of proteins. However, the chemical space they occupy is inherently limited. Non-canonical amino acids (ncAAs) dramatically expand this repertoire, offering a diverse array of side chains with unique steric, electronic, and reactive properties[1][2][3]. The site-specific incorporation of ncAAs into proteins allows for the precise engineering of biological macromolecules with enhanced stability, novel catalytic activities, and tailored functionalities for therapeutic and diagnostic applications[1][4][5].

Among the various classes of ncAAs, those with modified aromatic side chains are of particular interest. The aromatic residues—phenylalanine, tyrosine, and tryptophan—play crucial roles in protein structure and function, participating in hydrophobic interactions, cation-pi interactions, and serving as precursors to neurotransmitters and other essential biomolecules. By synthetically modifying the aromatic rings of these amino acids, we can subtly yet significantly tune their electronic and steric properties.

This guide focuses on 2-fluoro-4-methoxy substituted phenylalanine, a molecule designed to possess a unique electronic profile. The interplay between the strongly electronegative fluorine atom at the ortho position and the electron-donating methoxy group at the para position creates a complex electronic environment that can be harnessed for a variety of applications.

Synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine

The synthesis of 2-fluoro-4-methoxy-DL-phenylalanine has been previously described and can be achieved through a multi-step process. A common synthetic route is outlined below. For a detailed, step-by-step protocol, please refer to the original publication.

Caption: General synthetic workflow for 2-Fluoro-4-methoxy-DL-phenylalanine.

The Electronic Architecture: A Duality of Effects

The electronic properties of the phenyl ring in 2-fluoro-4-methoxy phenylalanine are governed by the opposing influences of its two substituents: the electron-withdrawing fluorine and the electron-donating methoxy group.

3.1. Inductive and Resonance Effects:

-

Fluorine (2-position): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring. Due to its position ortho to the alanine side chain, this effect is pronounced. While halogens also possess a +M (mesomeric or resonance) effect due to their lone pairs, for fluorine, the -I effect dominates.

-

Methoxy Group (4-position): The methoxy group, conversely, is a strong electron-donating group through resonance (+M effect), where the oxygen's lone pair electrons are delocalized into the aromatic pi-system. It also has a weaker -I effect due to the oxygen's electronegativity. The +M effect is strongest at the ortho and para positions.

The combination of these effects results in a nuanced distribution of electron density within the aromatic ring. The ortho fluorine atom significantly lowers the electron density in its immediate vicinity, while the para methoxy group increases electron density, particularly at the carbons ortho and para to it.

3.2. Hammett Substituent Constants:

| Substituent | Position | σ_p | σ_m |

| -F | para | 0.06 | 0.34 |

| -OCH₃ | para | -0.27 | 0.12 |

Data sourced from established Hammett constant tables.[9][10]

The additivity of Hammett constants is not always straightforward, especially with substituents in different positions. However, we can infer that the strong electron-donating resonance effect of the para-methoxy group will partially counteract the inductive withdrawal of the ortho-fluorine. This push-pull electronic configuration is a key feature of this molecule.

3.3. Acidity (pKa):

The pKa values of the ionizable groups (the carboxylic acid and the amine) of an amino acid are influenced by the electronic environment of the side chain. The electron-withdrawing fluorine atom would be expected to lower the pKa of both the carboxylic acid (making it a stronger acid) and the ammonium group (making it a stronger acid, i.e., a weaker base). Conversely, the electron-donating methoxy group would be expected to have the opposite effect.

Given the lack of direct experimental data for 2-fluoro-4-methoxy-phenylalanine, computational methods can provide a reliable estimate of its pKa values. Such calculations typically involve determining the free energy change of deprotonation in a solvent model.

Spectroscopic and Electrochemical Properties

The unique electronic structure of 2-fluoro-4-methoxy phenylalanine gives rise to distinct spectroscopic and electrochemical signatures.

4.1. UV-Vis Absorption and Fluorescence Spectroscopy:

The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of the phenylalanine chromophore. The typical absorption maxima for phenylalanine are around 198 nm and 258 nm[11]. The introduction of the methoxy group will likely shift the secondary absorption band to a longer wavelength and increase its intensity.

While phenylalanine itself has very weak fluorescence, the introduction of the methoxy group may enhance its quantum yield. The fluorescence emission spectrum would also be expected to be red-shifted compared to native phenylalanine.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of molecules.

-

¹H NMR: The proton chemical shifts of the aromatic ring will be significantly affected by the substituents. The electron-donating methoxy group will shield the adjacent protons, shifting them upfield (to a lower ppm value), while the electron-withdrawing fluorine will deshield nearby protons, shifting them downfield.

-

¹³C NMR: The carbon chemical shifts will also reflect the electron density distribution. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen, while the ortho and para carbons will be shielded due to the resonance effect.

-

¹⁹F NMR: The ¹⁹F chemical shift is highly sensitive to the electronic environment and can serve as a valuable probe in studies of protein structure and dynamics.

4.3. Electrochemistry:

The redox potential of the aromatic ring can be probed using techniques like cyclic voltammetry. The electron-donating methoxy group would be expected to lower the oxidation potential of the phenyl ring, making it more susceptible to oxidation compared to unsubstituted phenylalanine. The electron-withdrawing fluorine atom would have the opposite effect, making oxidation more difficult. The net effect will depend on the balance of these opposing influences.

Applications in Peptide and Protein Science

The unique electronic properties of 2-fluoro-4-methoxy phenylalanine make it a valuable tool for a range of applications in peptide and protein research.

5.1. Probing Non-Covalent Interactions:

The modulated electron density of the aromatic ring can be used to systematically study cation-pi interactions, which are crucial for protein structure and ligand binding. By comparing the binding affinities of peptides or proteins containing this analog to those with other substituted phenylalanines, the contribution of electrostatics to these interactions can be dissected.

5.2. Enhancing Peptide and Protein Stability:

The introduction of fluorinated amino acids can enhance the thermal and metabolic stability of peptides and proteins[1]. The strong C-F bond can increase resistance to enzymatic degradation.

5.3. Development of Novel Biocatalysts and Therapeutics:

The altered electronic environment of the aromatic ring can influence the catalytic activity of enzymes when incorporated near the active site. Furthermore, the unique properties of this ncAA can be exploited in the design of peptide-based drugs with improved pharmacokinetic profiles.

5.4. Experimental Workflow for Incorporation:

The site-specific incorporation of 2-fluoro-4-methoxy phenylalanine into proteins can be achieved using the genetic code expansion technology. This typically involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA.

Caption: A simplified workflow for the site-specific incorporation of a non-canonical amino acid into a protein.

For peptide synthesis, Fmoc-protected 2-fluoro-4-methoxy-phenylalanine can be used in standard solid-phase peptide synthesis (SPPS) protocols[16][17][18][19][20].

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 5. mdpi.com [mdpi.com]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. scribd.com [scribd.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. 2-FLUORO-DL-PHENYLALANINE(2629-55-2) 13C NMR [m.chemicalbook.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

The Orthogonal Tuning of Aromatic Interactions: The Role of Methoxy and Fluoro Substitutions in Phenylalanine Analogs

Executive Summary

In the realm of rational drug design and protein engineering, manipulating aromatic residues is paramount for optimizing receptor-ligand interfaces. While naturally occurring phenylalanine (Phe) and tyrosine (Tyr) drive critical hydrophobic and cation-π interactions, their structural rigidity limits the optimization of pharmacokinetics and binding affinity.

As an application scientist overseeing advanced mutagenesis workflows, I frequently leverage unnatural amino acids (UAAs) to decouple steric clashes from electronic deficits. The incorporation of fluorinated and methoxy-substituted phenylalanine analogs provides a highly orthogonal toolkit[1]. Fluorine systematically drains electron density to probe cation-π thresholds, while the methoxy group (-OMe) acts as a potent electron donor and hydrogen bond acceptor, albeit at the cost of increased steric bulk. This whitepaper dissects the mechanistic causality behind these substitutions, supported by quantitative pharmacological data and field-proven experimental protocols.

The Mechanistic Paradigm: Electronic vs. Steric Modulation

To understand the utility of methoxy-fluorinated phenylalanine analogs, we must first isolate the individual contributions of the fluoro and methoxy moieties.

The Fluorous Effect on Cation-π Interactions

Fluorine is the most electronegative element. When substituted onto a phenylalanine ring (e.g., 3-F-Phe or 4-F-Phe), it inductively withdraws electron density from the aromatic π-cloud. This withdrawal systematically lowers the cation-π binding energy[2]. By progressively fluorinating the ring, researchers can plot a linear correlation between the calculated cation-π energy and the experimental binding affinity (

The Methoxy Paradox: Hydrogen Bonding vs. Steric Bulk

Introducing a methoxy group (e.g., 4-OMe-Phe) creates a complex "push-pull" dynamic. Oxygen is highly electronegative but acts as a strong electron donor to the aromatic ring via resonance, partially restoring the π-cloud density lost to fluorination. More importantly, the methoxy oxygen serves as a critical hydrogen bond acceptor[4].

However, this comes with a caveat: the methoxy group introduces significant steric bulk compared to a hydroxyl group or a fluorine atom. If the receptor pocket is tightly packed, the steric clash of the -OMe group will physically prevent binding, entirely nullifying its favorable electronic and hydrogen-bonding properties[2].

Logical mapping of steric and electronic effects in methoxy-fluorinated analogs.

Case Studies in Receptor-Ligand Dynamics

GABAA Receptor Activation (Hydrogen Bond Acceptance)

In the [4], the residue

To determine if this loss was due to the absence of a hydrogen bond donor or acceptor, researchers incorporated 4-OMe-Phe. The methoxy group lacks a hydrogen atom to donate but possesses an oxygen to accept a hydrogen bond. The 4-OMe-Phe mutation rescued the receptor, yielding a near wild-type

GPCR Ste2p Recognition (Steric Nullification)

Conversely, in the yeast [2], the

When 4-OMe-Phe was introduced, it possessed a highly favorable cation-π binding energy (superior to standard Phe). However, it exhibited a marked lack of correlation with binding affinity, resulting in a significantly weakened

Quantitative Pharmacological Data

The following table synthesizes the divergent impacts of fluoro and methoxy substitutions across different receptor architectures, highlighting the tension between electronic potential and steric reality.

| Analog | Substitution Site | Receptor System | Cation-π Energy (kcal/mol) | Functional Readout ( | Mechanistic Conclusion |

| Wild-Type (Tyr) | GABAA ( | - | 3.5 µM | Baseline activation | |

| Phe | GABAA ( | -27.3 | 1400 µM | Loss of essential H-bond acceptor | |

| 4-F-Phe | GABAA ( | -22.5 | 3.0 µM | Near WT recovery; F acts as weak acceptor | |

| 4-OMe-Phe | GABAA ( | -29.2 | 5.0 µM | Methoxy oxygen fully restores H-bond acceptance | |

| Wild-Type (Tyr) | Tyr13 ( | Ste2p GPCR | - | Baseline | Optimal steric and electronic fit |

| 4-F-Phe | Tyr13 ( | Ste2p GPCR | -22.5 | Increased | Affinity drops due to reduced cation-π interaction |

| 4-OMe-Phe | Tyr13 ( | Ste2p GPCR | -29.2 | Increased | High cation-π energy nullified by steric clash |

Experimental Methodology: Self-Validating UAA Mutagenesis

To accurately measure the subtle electronic shifts induced by methoxy and fluoro groups, we employ nonsense suppression in Xenopus laevis oocytes[5]. This system is chosen because the large size of the oocytes allows for precise microinjection of synthetic tRNA, bypassing the limitations of endogenous cellular machinery.

Crucially, this protocol is designed as a self-validating system . The inclusion of an unacylated tRNA control ensures that any observed electrophysiological data is strictly causally linked to the successful incorporation of the UAA, rather than background read-through.

Step-by-Step Protocol

Phase 1: Genetic Preparation

-

Site-Directed Mutagenesis: Utilize PCR-based mutagenesis to mutate the target residue (e.g.,

) to an amber stop codon (TAG) within the receptor plasmid. -

In vitro Transcription: Linearize the mutant plasmid and synthesize target cRNA using T7 RNA polymerase. Purify and quantify via spectrophotometry.

Phase 2: tRNA Aminoacylation 3. Chemical Ligation: Chemically synthesize the dinucleotide dCA esterified with the desired analog (e.g., 4-OMe-Phe or 3-fluoro-4-methoxy-phenylalanine). 4. Enzymatic Ligation: Ligate the UAA-dCA complex to a truncated Tetrahymena thermophila suppressor tRNA (THG73, engineered to recognize the UAG codon) lacking the 3'-CA dinucleotide, utilizing T4 RNA ligase.

Phase 3: Microinjection & Self-Validation 5. Experimental Injection: Microinject 50 nL of a mixture containing target cRNA (~5 ng) and aminoacylated THG73 tRNA (~25 ng) into the vegetal pole of stage V-VI Xenopus oocytes. 6. Internal Control (The Validation Step): Inject a separate cohort of oocytes with target cRNA and unacylated THG73 tRNA.

-

Causality Note: If the control oocytes exhibit macroscopic currents upon ligand application, endogenous machinery is reading through the TAG codon, invalidating the experiment. A successful assay requires zero current in the control group.

Phase 4: Electrophysiological Readout

7. Two-Electrode Voltage Clamp (TEVC): Following a 24-48 hour incubation at 18°C (allowing for translation and membrane trafficking), clamp the oocytes at -60 mV. Apply the native ligand in increasing concentrations to generate dose-response curves and calculate the

Workflow for unnatural amino acid mutagenesis and electrophysiological validation.

Conclusion

The strategic incorporation of methoxy and fluoro groups into phenylalanine analogs offers unparalleled precision in protein engineering. While fluorine provides a clean, steric-neutral method for titrating cation-π binding energies, the methoxy group introduces a powerful, yet sterically demanding, hydrogen bond acceptor. By understanding the causal relationship between these functional groups and the specific architecture of the receptor pocket, drug development professionals can rationally tune pharmacokinetics, rescue lost binding affinities, and map the electrostatic topography of novel targets.

References

-

Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor Source: Biochemistry / National Institutes of Health (NIH) URL:[Link]

-

Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97 Source: Journal of Neuroscience URL:[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jneurosci.org [jneurosci.org]

- 5. jneurosci.org [jneurosci.org]

Solvation Thermodynamics and Protocol Optimization for 2-Fluoro-4-methoxy-DL-phenylalanine: A Technical Guide

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a premier strategy for enhancing proteolytic stability, modulating protein-ligand interactions, and engineering probes for ^19^F NMR spectroscopy[1][2]. Among these, 2-Fluoro-4-methoxy-DL-phenylalanine (CAS: 54788-29-3, MW: 213.21 g/mol ) presents a highly specialized structural profile[3]. Originally synthesized to explore the biochemical limits of halogenated tyrosine and phenylalanine derivatives[4], this compound features both a highly electronegative fluorine atom and a lipophilic methoxy group on its aromatic ring.

While these modifications confer unique biological and spectroscopic properties, they dramatically alter the compound's physicochemical behavior, posing significant solubility challenges. This whitepaper provides researchers with an authoritative, causality-driven guide to the solvation thermodynamics of 2-Fluoro-4-methoxy-DL-phenylalanine, contrasting its behavior in aqueous versus organic environments, and establishing self-validating protocols for assay preparation.

Part 1: Mechanistic Solvation Profiling

To successfully dissolve 2-Fluoro-4-methoxy-DL-phenylalanine, one must understand the thermodynamic barriers preventing its dissolution. The resistance to solvation is driven by two primary structural factors:

-

The Zwitterionic Crystal Lattice: Like all standard amino acids, this compound exists as a zwitterion at physiological pH (

7.4). The electrostatic attraction between the protonated-amine (-NH3~^+^) and the deprotonated -

The Fluorine-Methoxy Hydrophobic Synergism: The addition of the 4-methoxy and 2-fluoro groups significantly increases the lipophilicity of the phenyl ring. While fluorine is highly electronegative, it is poorly polarizable and acts as a very weak hydrogen bond acceptor in aqueous media. Baseline fluorinated phenylalanines (e.g., 4-fluoro-DL-phenylalanine) already exhibit poor water solubility of less than 1 mg/mL at 20°C[5][6]. The steric bulk and hydrophobicity of the added methoxy group further depress this aqueous solubility, making the compound highly recalcitrant to standard aqueous buffers.

Part 2: Water vs. Organic Solvents (The Causality of Choice)

Aqueous Systems: The pH Dependency

In neutral ultrapure water or standard biological buffers (e.g., PBS, HEPES), 2-Fluoro-4-methoxy-DL-phenylalanine is practically insoluble. To force aqueous dissolution, the zwitterionic state must be chemically disrupted.

-

Acidic Conditions (pH < 3.0): Using 0.1 M HCl protonates the carboxylate group, leaving the molecule with a net positive charge. This breaks the intermolecular ionic lattice and facilitates ion-dipole interactions with water.

-

Basic Conditions (pH > 9.0): Using 0.1 M NaOH deprotonates the amine, yielding a net negative charge, achieving a similar lattice-breaking effect.

-

Limitation: While pH adjustment achieves moderate solubility, extreme pH levels are often incompatible with downstream in vitro or in vivo biological assays, necessitating complex back-titration that risks sudden precipitation.

Organic Solvents: DMSO as the Gold Standard

For stock preparation, Dimethyl sulfoxide (DMSO) is the optimal solvent[2]. The causality behind this lies in DMSO's nature as a polar aprotic solvent.

-

Its high dielectric constant (

) effectively shields the zwitterionic charges. -

The exposed oxygen atom of the sulfoxide group acts as a potent hydrogen bond acceptor, strongly solvating the -NH

3^+^ group. -

The hydrophobic methyl groups of DMSO readily accommodate the fluoro-methoxyphenyl ring, preventing hydrophobic aggregation.

Quantitative Solubility Matrix

| Solvent System | Estimated Solubility Limit | Solvation Mechanism | Downstream Compatibility |

| Ultrapure Water (pH 7.0) | < 0.5 mg/mL | Weak dipole-dipole; fails to break zwitterion lattice. | High (if concentration is sufficient) |

| 0.1 M HCl (Aqueous) | ~5.0 mg/mL | Protonation of carboxylate (-COOH); net positive charge. | Low (Requires neutralization) |

| 0.1 M NaOH (Aqueous) | ~5.0 - 10.0 mg/mL | Deprotonation of amine (-NH | Low (Requires neutralization) |

| Anhydrous DMSO | > 20.0 mg/mL | Polar aprotic shielding; strong H-bond acceptor. | High (Requires dilution to <1% v/v) |

| Methanol / Ethanol | 1.0 - 5.0 mg/mL | Polar protic; moderate lattice disruption. | Moderate (Evaporates easily) |

Part 3: Mechanistic Visualization

The following decision tree maps the logical workflow for dissolving highly lipophilic, fluorinated amino acids, ensuring researchers choose the correct path based on their target assay concentration.

Figure 1: Decision tree and workflow for the solvation of 2-Fluoro-4-methoxy-DL-phenylalanine.

Part 4: Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

The goal is to create a highly concentrated, stable stock that minimizes the final volume of organic solvent introduced into downstream biological assays.

-

Mass Calculation & Weighing: Weigh exactly 10.66 mg of 2-Fluoro-4-methoxy-DL-phenylalanine powder into a sterile, amber glass vial (amber glass prevents UV-induced degradation of the halogenated ring).

-

Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity) . Crucial: DMSO is highly hygroscopic. Using standard benchtop DMSO that has absorbed atmospheric water will dramatically lower the solubility limit and cause premature precipitation.

-

Agitation & Sonication: Vortex the vial vigorously for 60 seconds. Place the vial in an ultrasonic water bath at 25°C for 5 to 10 minutes.

-

Self-Validation (The Tyndall Test): To confirm complete dissolution, shine a 5mW red or green laser pointer through the vial in a dark room.

-

If the beam path is visible (scattering): Micro-particulates remain. Continue sonication.

-

If the beam path is invisible: The solution is a true, homogeneous mixture.

-

-

Storage: Blanket the headspace of the vial with Argon or Nitrogen gas before sealing to prevent moisture ingress. Store aliquots at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Directly adding water to a DMSO stock causes localized supersaturation, leading to rapid, irreversible crashing (precipitation) of the hydrophobic amino acid.

-

Thermal Equilibration: Remove the 50 mM DMSO stock from the -20°C freezer and allow it to reach room temperature. DMSO freezes at 19°C; ensure the stock is completely thawed and vortexed before use.

-

Agitated Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) in a beaker or tube on a magnetic stirrer set to 500 RPM.

-

Dropwise Injection: Using a micropipette, inject the required volume of the DMSO stock dropwise directly into the vortex of the stirring buffer. The high kinetic energy disperses the DMSO rapidly, preventing localized hydrophobic aggregation of the amino acid.

-

Concentration Limit Check: Ensure the final concentration of DMSO in the working solution does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or artifactual protein denaturation in cell-based or enzymatic assays[1].

References

-

PubChem, National Library of Medicine. 2-Fluoro-4-methoxy-DL-phenylalanine | CID 46737696. Retrieved from:[Link]

-

Bennett, E. L., & Niemann, C. (1950). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 72(4), 1800-1803. Retrieved from:[Link]

-

PubChem, National Library of Medicine. p-Fluorophenylalanine | CID 4654. Retrieved from:[Link]

-

Papeo, G., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC, National Institutes of Health. Retrieved from:[Link]

-

Hoesl, M. G., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews (ACS Publications). Retrieved from:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-methoxy-DL-phenylalanine | C10H12FNO3 | CID 46737696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-FLUORO-D,L-PHENYLALANINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Fluoro-4-methoxy-DL-phenylalanine as a ¹⁹F NMR Probe for Elucidating Protein Structure and Function

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Fluoro-4-methoxy-DL-phenylalanine as a sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) probe. We delve into the unique advantages of this non-canonical amino acid for studying protein structure, dynamics, and ligand interactions. Detailed, field-proven protocols for the biosynthetic incorporation of 2-Fluoro-4-methoxy-DL-phenylalanine into proteins are provided, alongside methodologies for ¹⁹F NMR data acquisition and interpretation. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating system for your research endeavors.

Introduction: The Power of the Fluorine Probe

¹⁹F NMR spectroscopy has emerged as a powerful tool in chemical biology and drug discovery for several key reasons.[1][2][3] The ¹⁹F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive for NMR experiments.[3] Crucially, fluorine is virtually absent in biological systems, providing a background-free window to observe the labeled molecule.[1][2] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for subtle conformational changes, protein folding, and ligand binding events.[2]

Among the arsenal of fluorinated probes, fluorinated amino acids offer the advantage of being incorporated directly into the protein backbone, providing site-specific information.[4] 2-Fluoro-4-methoxy-DL-phenylalanine, with its unique electronic and steric properties, presents a promising yet underutilized probe. The fluorine atom at the 2-position and the methoxy group at the 4-position of the phenyl ring are expected to provide a distinct ¹⁹F chemical shift signature that is highly responsive to changes in the local microenvironment.

Physicochemical Properties and Synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine

A foundational understanding of the probe's characteristics is paramount for its effective application.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₃ | |

| Molecular Weight | 213.20 g/mol | |

| Predicted ¹⁹F NMR Chemical Shift (vs. CFCl₃) | ~ -115 to -125 ppm | Computational Prediction |

Note: The predicted chemical shift is based on computational modeling and may vary depending on the solvent and local environment. Experimental determination is recommended.

Synthesis Overview

2-Fluoro-4-methoxy-DL-phenylalanine can be synthesized through a multi-step process, as has been described in the literature. The general synthetic scheme involves the formation of a fluorinated aromatic precursor followed by the introduction of the amino acid moiety. A common route is the Erlenmeyer-Plöchl azlactone synthesis from 2-fluoro-4-methoxybenzaldehyde.[5][6]

Caption: Generalized workflow for the synthesis of 2-Fluoro-4-methoxy-DL-phenylalanine.

Biosynthetic Incorporation of 2-Fluoro-4-methoxy-DL-phenylalanine

The most common and effective method for incorporating fluorinated amino acids into proteins is through biosynthetic expression in E. coli. This protocol leverages an auxotrophic strain or a chemical inhibitor of the endogenous amino acid synthesis pathway.

Principle of the Method

The protocol outlined below utilizes glyphosate, an inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] By inhibiting this pathway, the E. coli cells are forced to utilize the supplemented aromatic amino acids, including the fluorinated analog, for protein synthesis.

Caption: Workflow for biosynthetic incorporation of 2-Fluoro-4-methoxy-DL-phenylalanine.

Detailed Protocol

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

Rich medium (e.g., LB or 2xYT) with appropriate antibiotic.

-

M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 100 µM CaCl₂, and appropriate antibiotic.

-

2-Fluoro-4-methoxy-DL-phenylalanine.

-

L-Phenylalanine, L-Tyrosine, L-Tryptophan.

-

Glyphosate solution (e.g., 100 mg/mL in water).

-

Inducer (e.g., IPTG).

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of rich medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth: Inoculate 1 L of M9 minimal medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Inhibition and Supplementation:

-

Add glyphosate to a final concentration of 0.5-1.0 mg/mL.

-

Immediately supplement the culture with the aromatic amino acids. For optimal incorporation of the fluorinated analog, a common strategy is to add a mixture of the natural and fluorinated amino acid. A starting point is to add 2-Fluoro-4-methoxy-DL-phenylalanine to a final concentration of 50-100 mg/L and the natural L-phenylalanine at a lower concentration (e.g., 20-30 mg/L). Also supplement with L-tyrosine and L-tryptophan (e.g., 50 mg/L each).

-

Expert Tip: The ratio of fluorinated to natural phenylalanine can be optimized to control the level of incorporation and to minimize potential protein misfolding or toxicity.

-

-

Induction: After 30-60 minutes of incubation with glyphosate and the amino acids, induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

-

Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-18 hours.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Verification: After protein purification, verify the incorporation of 2-Fluoro-4-methoxy-DL-phenylalanine by mass spectrometry.

¹⁹F NMR Spectroscopy: From Data Acquisition to Interpretation

Sample Preparation and Data Acquisition

-

Buffer: Use a deuterated buffer (e.g., 20 mM Tris-d₁₁, 150 mM NaCl, pH 7.4 in 99.9% D₂O) to minimize the proton background signal.

-

Concentration: Aim for a protein concentration of 50-200 µM. The high sensitivity of ¹⁹F NMR often allows for lower concentrations compared to ¹H-¹⁵N HSQC experiments.

-

Reference: An external reference standard (e.g., trifluoroacetic acid, TFA) can be used for chemical shift referencing.

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband or a dedicated ¹⁹F probe is required.

-

Experiment: A simple one-dimensional ¹⁹F pulse-acquire experiment is typically sufficient. Proton decoupling is often employed to improve resolution by removing ¹H-¹⁹F couplings.

Interpreting the ¹⁹F NMR Spectrum

The power of 2-Fluoro-4-methoxy-DL-phenylalanine as a probe lies in the interpretation of its ¹⁹F chemical shift.

-

Denatured State: In a denatured or unfolded protein, the fluorinated amino acid is exposed to the solvent, and all incorporated probes will experience a similar environment. This results in a single, sharp resonance at a characteristic "random coil" chemical shift. For 2-Fluoro-4-methoxy-DL-phenylalanine, this is computationally predicted to be in the range of -115 to -125 ppm relative to CFCl₃.

-

Folded State: Upon protein folding, each incorporated 2-Fluoro-4-methoxy-DL-phenylalanine residue will be in a unique microenvironment within the protein's three-dimensional structure. This leads to a dispersion of the ¹⁹F chemical shifts, with each resonance corresponding to a specific site of incorporation. The magnitude of the chemical shift change from the random coil value is a sensitive reporter of the local environment.

-

Ligand Binding: The addition of a binding partner (e.g., a small molecule, another protein) can induce conformational changes in the protein. These changes will alter the local environment of the ¹⁹F probe, resulting in chemical shift perturbations (CSPs) in the ¹⁹F NMR spectrum. By monitoring these CSPs, one can map the binding site and study the binding kinetics and thermodynamics.[7]

Caption: Logical flow from protein state to ¹⁹F NMR spectral features and derived information.

Applications in Drug Discovery and Structural Biology

The use of 2-Fluoro-4-methoxy-DL-phenylalanine as a ¹⁹F NMR probe opens up a plethora of applications:

-

Fragment-Based Drug Discovery: Screen libraries of small molecule fragments for binding to a target protein by observing CSPs in the ¹⁹F spectrum.

-

Mechanism of Action Studies: Investigate how allosteric modulators induce conformational changes in a protein.

-

Protein Folding and Stability: Monitor the folding process and characterize folding intermediates.

-

Protein-Protein Interactions: Map the interface of a protein complex and determine binding affinities.

-

Membrane Protein Studies: Due to the sensitivity of ¹⁹F NMR, it is well-suited for studying large and challenging systems like membrane proteins.

Troubleshooting and Expert Recommendations

-

Low Incorporation Efficiency: Optimize the concentration of glyphosate and the ratio of fluorinated to natural amino acid. Ensure the purity of the 2-Fluoro-4-methoxy-DL-phenylalanine.

-

Protein Misfolding or Aggregation: High levels of incorporation of a non-canonical amino acid can sometimes perturb protein structure. Try reducing the incorporation level by adjusting the amino acid supplementation.

-

Broad NMR Signals: Broad signals can indicate conformational exchange or aggregation. Optimize buffer conditions (pH, ionic strength, additives) and temperature.

-

Resonance Assignment: For proteins with multiple phenylalanine residues, assigning each ¹⁹F resonance to a specific site in the protein sequence can be challenging. Site-directed mutagenesis, where each phenylalanine is individually mutated to another amino acid (e.g., alanine), can be used to unambiguously assign the resonances.

Conclusion

2-Fluoro-4-methoxy-DL-phenylalanine is a promising ¹⁹F NMR probe for detailed investigations of protein structure and function. Its unique electronic properties are poised to offer high sensitivity to the local environment. By following the robust protocols for biosynthetic incorporation and the principles of ¹⁹F NMR data interpretation outlined in this guide, researchers can leverage this powerful tool to gain novel insights into their biological systems of interest, thereby accelerating research and drug development efforts.

References

- Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.

-

University of Wisconsin-Madison. Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

- Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Kuhn, B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie.

- Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society.

- Willis, C. L., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv.

- Wenthur, C. J., et al. (2014). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Journal of Medicinal Chemistry.

- Li, Z., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv.

- Balasubramanian, S., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. NSF PAR.

- Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science.

- Gerig, J. T. (1994). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.

- Andra, K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry.

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Tantillo, D. J., et al. (2018).

- Huber, T., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.

- Tautz, H., et al. (2024).

- Kitevski-LeBlanc, J. (2011). Development and Application of 19F NMR of Proteins. University of Toronto.

- Gerig, J. T. (2001). Fluorine NMR. eMagRes.

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Ottawa. 19F NMR Reference Standards. Retrieved from [Link]

- El-Faham, A., et al. (2020).

- El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. Journal of Medicinal Chemistry.

- Kłys, A., et al. (2020).

- Awuah, S. G., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules.

- Arulkumar, S., et al. (2018). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,. Journal of Applicable Chemistry.-Phenanthro[9,. Journal of Applicable Chemistry.

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

site-specific labeling of proteins with fluorinated phenylalanine

Application Note: Site-Specific Labelling of Proteins with Fluorinated Phenylalanine for

Strategic Overview

Fluorine-19 (

-

Zero Background: Fluorine is virtually absent in biological systems, granting 100% isotope selectivity.[1]

-

High Sensitivity:

F has a gyromagnetic ratio 83% that of -

Environmental Sensitivity: The chemical shift of

F is exquisitely sensitive to changes in the local electrostatic environment and van der Waals packing (Chemical Shift Anisotropy - CSA).

Why Site-Specific? Traditional auxotrophic labeling (global replacement of all Phe with F-Phe) results in crowded spectra for proteins with multiple phenylalanines, making assignment difficult. Site-specific labeling via Genetic Code Expansion (GCE) allows the researcher to place a single probe at a strategic location (e.g., an active site loop or dimer interface) to unambiguously monitor local structural changes.

Mechanism of Action: Orthogonal Translation

To incorporate a non-canonical amino acid (ncAA) like

For E. coli, the gold standard is the derived pair from Methanocaldococcus jannaschii (Mj):

-

Orthogonal tRNA: MjtRNA

(mutated to recognize the UAG amber stop codon). -

Orthogonal Synthetase: A mutant MjTyrRS evolved to recognize the fluorinated Phe and reject endogenous Tyrosine/Phenylalanine.

Figure 1: The Orthogonal Translation Pathway

Caption: Schematic of the orthogonal translation system. The evolved synthetase charges the orthogonal tRNA with F-Phe, which suppresses the UAG codon at the ribosome.

Selection of Fluorinated Probes[1][3]